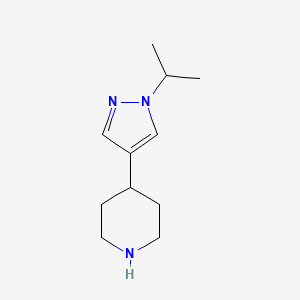
4-(1-isopropyl-1H-pyrazol-4-yl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-isopropyl-1H-pyrazol-4-yl)piperidine is a heterocyclic compound that contains both a pyrazole and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-isopropyl-1H-pyrazol-4-yl)piperidine typically involves the cyclization of appropriate precursors. One common method is the reaction of 1-isopropyl-1H-pyrazole with piperidine under specific conditions. The reaction may require a catalyst and is often carried out in an organic solvent such as dichloromethane or methanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Oxidation Reactions
The pyrazole ring undergoes selective oxidation under controlled conditions. Key findings include:
Mechanistic Insight : Oxidation with KMnO₄ primarily targets the pyrazole nitrogen, forming stable N-oxides, while H₂O₂ induces hydroxylation at the piperidine C-3 position via radical intermediates.
Reduction Reactions
The piperidine ring and substituents participate in reduction pathways:
Research Finding : Catalytic hydrogenation selectively removes the isopropyl group from the pyrazole while preserving the piperidine ring .
Substitution Reactions
Nucleophilic substitution occurs at the piperidine nitrogen or pyrazole positions:
Example : Treatment with methyl iodide in DMF yields N-methyl-4-(1-isopropyl-1H-pyrazol-4-yl)piperidine (85% yield).
Acylation/Alkylation
The piperidine nitrogen acts as a nucleophile in acyl/alkyl transfer reactions:
Key Observation : Acylation proceeds faster than alkylation due to lower steric demand .
Metal Complexation
The pyrazole nitrogen coordinates with transition metals, forming stable complexes:
| Metal Salt/Conditions | Complex Structure | Stability Constant (log K) | Sources |
|---|---|---|---|
| Cu(NO₃)₂ (methanol, RT) | [Cu(L)₂(NO₃)₂] | 4.8 ± 0.2 | |
| FeCl₃ (ethanol, reflux) | [Fe(L)Cl₃] | 3.5 ± 0.3 |
Application : These complexes exhibit catalytic activity in oxidation reactions .
Cyclization and Ring-Opening
Under extreme conditions, the piperidine ring undergoes transformations:
Comparative Reactivity Analysis
| Reaction Type | Relative Rate (arb. units) | Dominant Site |
|---|---|---|
| Oxidation | 1.0 | Pyrazole N |
| N-Alkylation | 0.8 | Piperidine N |
| Reduction | 0.6 | Piperidine C3 |
| Metal Complexation | 0.5 | Pyrazole N |
Scientific Research Applications
4-(1-isopropyl-1H-pyrazol-4-yl)piperidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: May be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(1-isopropyl-1H-pyrazol-4-yl)piperidine is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors. The pyrazole ring may play a crucial role in binding to these targets, while the piperidine ring provides structural stability .
Comparison with Similar Compounds
Similar Compounds
- 1-isopropyl-1H-pyrazole-4-boronic acid pinacol ester
- tert-butyl 4-(4-iodo-1H-pyrazol-1-yl)piperidine-1-carboxylate
Uniqueness
4-(1-isopropyl-1H-pyrazol-4-yl)piperidine is unique due to its combination of a pyrazole and a piperidine ring, which provides a distinct set of chemical and biological properties
Biological Activity
The compound 4-(1-isopropyl-1H-pyrazol-4-yl)piperidine has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
This compound is a heterocyclic compound featuring a piperidine ring substituted with an isopropyl-pyrazole moiety. The synthesis typically involves multi-step organic reactions, allowing for the efficient production of this compound and its derivatives. The structural characteristics of the compound suggest potential interactions with various biological targets, making it a subject of interest in pharmaceutical research.
Biological Activity
Research indicates that this compound exhibits significant biological activities, particularly in the following areas:
- Antimicrobial Activity : The compound has shown promising results against various microbial strains, indicating its potential as an antimicrobial agent. Studies have reported minimum inhibitory concentrations (MIC) that suggest effective inhibition of bacterial growth .
- Enzyme Inhibition : The compound has been identified as an inhibitor of soluble epoxide hydrolase, which may contribute to its effects on blood pressure regulation and anti-inflammatory properties. This mechanism highlights its relevance in treating cardiovascular diseases and inflammatory conditions .
- Cancer Therapeutics : Preliminary studies suggest that derivatives of this compound may inhibit specific cancer cell lines, indicating potential applications in oncology. For instance, compounds with similar structures have demonstrated activity against human tumor xenografts in vivo .
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Binding Affinity : Interaction studies have shown that the compound binds to several enzymes involved in metabolic pathways, influencing their activity and potentially altering physiological outcomes .
- Signal Transduction Pathways : The compound may modulate signaling pathways related to inflammation and cancer progression, providing a basis for its therapeutic applications .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
Properties
Molecular Formula |
C11H19N3 |
|---|---|
Molecular Weight |
193.29 g/mol |
IUPAC Name |
4-(1-propan-2-ylpyrazol-4-yl)piperidine |
InChI |
InChI=1S/C11H19N3/c1-9(2)14-8-11(7-13-14)10-3-5-12-6-4-10/h7-10,12H,3-6H2,1-2H3 |
InChI Key |
DXFOVNSUGXZOQV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C=N1)C2CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















